Einecs 304-099-4
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Overview
Description
Einecs 304-099-4 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were deemed to be on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
Chemical Reactions Analysis
Einecs 304-099-4 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions vary depending on the desired outcome. Major products formed from these reactions include derivatives that are utilized in various industrial and research applications .
Scientific Research Applications
Einecs 304-099-4 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is employed in biochemical assays and molecular biology experiments. In medicine, the compound is investigated for its potential therapeutic effects. Industrially, it is used in the production of various chemical products .
Mechanism of Action
The mechanism of action of Einecs 304-099-4 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to various biochemical and physiological responses, depending on the context of its use .
Comparison with Similar Compounds
Einecs 304-099-4 can be compared with other similar compounds listed in the EINECS inventory. These compounds share structural similarities but may differ in their chemical properties and applications. Some similar compounds include those with analogous functional groups or molecular structures. The uniqueness of this compound lies in its specific reactivity and the range of applications it supports .
Properties
CAS No. |
94237-01-1 |
---|---|
Molecular Formula |
C18H37NO7 |
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-[bis(2-hydroxypropyl)amino]propan-2-ol;nonanedioic acid |
InChI |
InChI=1S/C9H21NO3.C9H16O4/c1-7(11)4-10(5-8(2)12)6-9(3)13;10-8(11)6-4-2-1-3-5-7-9(12)13/h7-9,11-13H,4-6H2,1-3H3;1-7H2,(H,10,11)(H,12,13) |
InChI Key |
OOSCQGZZSHJQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN(CC(C)O)CC(C)O)O.C(CCCC(=O)O)CCCC(=O)O |
Origin of Product |
United States |
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